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Compound of Interest

Compound Name:
Bis(16-Hydroxyhexadecyl)

disulfide

CAS No.: 112141-28-3

Cat. No.: B571149

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Bis(16-
Hydroxyhexadecyl) disulfide, a long-chain aliphatic disulfide with terminal hydroxyl groups.

This document is intended for researchers, scientists, and professionals in drug development

and materials science who require a thorough understanding of the structural characterization

of this molecule. The guide will delve into the interpretation of Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental

choices and the logic behind spectral interpretation.

Introduction: The Molecular Architecture
Bis(16-Hydroxyhexadecyl) disulfide, with the chemical formula C₃₂H₆₆O₂S₂, presents a

unique structure featuring two long C₁₆ alkyl chains linked by a disulfide bridge and terminated

by primary hydroxyl groups. This bifunctional nature makes it a molecule of interest in self-

assembled monolayers, drug delivery systems, and materials science. Accurate spectroscopic

characterization is paramount to confirming its identity, purity, and structural integrity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic

compounds. For Bis(16-Hydroxyhexadecyl) disulfide, both ¹H and ¹³C NMR provide critical

information about the arrangement of its atoms.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of Bis(16-Hydroxyhexadecyl) disulfide is characterized by distinct

signals corresponding to the different proton environments within the molecule. The expected

chemical shifts (in ppm, relative to a TMS standard) are influenced by the electronegativity of

the adjacent oxygen and sulfur atoms.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Bis(16-Hydroxyhexadecyl) disulfide in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

Relaxation delay: 1-2 seconds.

Pulse angle: 30-45 degrees.

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase

correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts for Bis(16-Hydroxyhexadecyl) Disulfide
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the molecule's

symmetry, we expect to see 16 distinct carbon signals. The chemical shifts are influenced by

the proximity to the terminal functional groups.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient

concentration for ¹³C detection.

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

Acquisition Parameters:

Proton-decoupled mode to simplify the spectrum to single lines for each carbon.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Bis(16-Hydroxyhexadecyl) Disulfide
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In

Bis(16-Hydroxyhexadecyl) disulfide, the key vibrational modes are associated with the O-H,

C-H, and C-O bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr)

or as a KBr pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups.

Table 3: Characteristic IR Absorption Bands for Bis(16-Hydroxyhexadecyl) Disulfide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b571149?utm_src=pdf-body-href
https://www.benchchem.com/product/b571149?utm_src=pdf-body
https://www.benchchem.com/product/b571149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule, which aids in its structural elucidation. For Bis(16-Hydroxyhexadecyl)
disulfide, we can predict the molecular ion and key fragment ions.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are suitable techniques.

Mass Analyzer: A time-of-flight (TOF), quadrupole, or ion trap analyzer can be used.

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and analyze the

fragmentation pattern.

Predicted Mass Spectrum:

Molecular Weight: 546.5 g/mol
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Molecular Ion Peak: In ESI-MS, expect to see the protonated molecule [M+H]⁺ at m/z 547.5

or the sodium adduct [M+Na]⁺ at m/z 569.5.

Key Fragmentation Patterns: The fragmentation of dialkyl disulfides is well-documented[7][8].

S-S Bond Cleavage: Homolytic or heterolytic cleavage of the disulfide bond would lead to

fragments corresponding to the C₁₆H₃₃O-S• radical or C₁₆H₃₃O-S⁺ ion.

C-S Bond Cleavage: Cleavage of the carbon-sulfur bond would result in the formation of a

C₁₆H₃₃O⁺ ion and a C₁₆H₃₃S₂• radical.

Intramolecular Hydrogen Transfer: A common fragmentation pathway for dialkyl disulfides

involves the transfer of a hydrogen atom to the sulfur, leading to the formation of a thiol

and an alkene[7].

Diagram: Mass Spectrometry Fragmentation Workflow
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Caption: Predicted fragmentation pathways for Bis(16-Hydroxyhexadecyl) disulfide in MS.

Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust

framework for the structural characterization of Bis(16-Hydroxyhexadecyl) disulfide. By

combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently
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verify the identity, purity, and structural features of this molecule. The provided protocols and

predicted data serve as a valuable reference for experimental design and data interpretation in

the fields of chemistry, materials science, and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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